molecular formula C9H16O2 B6155332 2-cyclobutyl-3-methylbutanoic acid CAS No. 1501792-45-5

2-cyclobutyl-3-methylbutanoic acid

Cat. No. B6155332
CAS RN: 1501792-45-5
M. Wt: 156.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclobutyl-3-methylbutanoic acid (CBMA) is a cyclic organic compound belonging to the family of carboxylic acids. It is a four-carbon monocarboxylic acid with an aromatic ring and a methyl group at the 3-position. CBMA is a structural analog of the more common 2-cyclohexyl-3-methylbutanoic acid (CHMA). CBMA has been found to have a wide range of applications in the fields of biochemistry, pharmacology, and biotechnology.

Mechanism of Action

The mechanism of action of 2-cyclobutyl-3-methylbutanoic acid is not fully understood. However, it is believed to interact with the carboxyl group of proteins and enzymes, leading to changes in their structure and activity. It is also believed to interact with lipids, leading to changes in their structure and activity.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been found to have an inhibitory effect on the enzyme tyrosinase, which is involved in the synthesis of melanin. Additionally, this compound has been found to have an inhibitory effect on the enzyme lipase, which is involved in the breakdown of lipids.

Advantages and Limitations for Lab Experiments

The use of 2-cyclobutyl-3-methylbutanoic acid in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to obtain. In addition, it is a relatively stable compound, making it suitable for use in a variety of experiments. Finally, it is a relatively small molecule, making it easier to work with than larger molecules.
However, there are also some limitations to using this compound in laboratory experiments. First, its reactivity can vary depending on the pH of the solution. Additionally, its reactivity can be affected by the presence of other compounds. Finally, the effects of this compound on enzymes and proteins can be difficult to predict.

Future Directions

There are a number of potential future directions for the use of 2-cyclobutyl-3-methylbutanoic acid in scientific research. First, further research into the mechanism of action of this compound could lead to a better understanding of its effects on enzymes and proteins. Additionally, further research into the effects of this compound on other biological systems, such as the immune system, could lead to new therapeutic applications. Finally, further research into the synthesis of this compound could lead to more efficient and cost-effective production methods.

Synthesis Methods

2-cyclobutyl-3-methylbutanoic acid can be synthesized in a variety of ways. The most common method involves the reaction of 2-cyclobutyl-3-methylbutanal with hydrochloric acid. This reaction produces this compound and water as byproducts. Other methods of synthesis include the reaction of 2-cyclobutyl-3-methylbutanal with pyridine, the reaction of 2-cyclobutyl-3-methylbutanal with sodium hydroxide, and the reaction of 2-cyclobutyl-3-methylbutanal with hydrogen chloride.

Scientific Research Applications

2-cyclobutyl-3-methylbutanoic acid has been used in a variety of scientific research applications. It has been used as a model compound for studying the structure and reactivity of carboxylic acids. It has also been used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and reactivity of various organic compounds. This compound has also been used in the study of the structure and reactivity of peptides and proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-cyclobutyl-3-methylbutanoic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclobutane", "3-methylbutanoic acid", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Sodium chloride", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Cyclobutane is reacted with sodium hydroxide in methanol to form cyclobutanone.", "Step 2: Cyclobutanone is reduced with sodium borohydride in methanol to form cyclobutan-1-ol.", "Step 3: Cyclobutan-1-ol is reacted with 3-methylbutanoic acid in the presence of hydrochloric acid to form the ester 2-cyclobutyl-3-methylbutanoate.", "Step 4: The ester is hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid, 2-cyclobutyl-3-methylbutanoic acid.", "Step 5: The product is purified by extraction with ethyl acetate, followed by washing with sodium bicarbonate and water, and drying over sodium sulfate." ] }

CAS RN

1501792-45-5

Molecular Formula

C9H16O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.